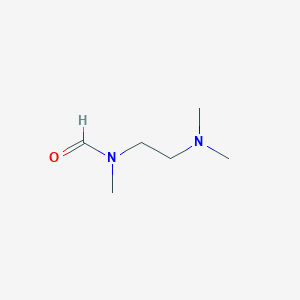















|
REACTION_CXSMILES
|
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[CH:14](N(C)CCN(C)C)=[O:15].C([Li])CCC.[I:28]I>COCCOC.C1COCC1>[I:28][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([O:7][CH3:6])[C:13]=1[CH:14]=[O:15]
|


|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
132.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
176 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N(CCN(C)C)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
571 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 5-liter three-necked round bottom flask was equipped with an overhead mechanical stirrer under nitrogen
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for ca. 30 min at −78° C.
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
before warming to −23° C. over ca. 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for ca. 2 h during which time the reaction mixture
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for an additional 1 h at −78° C
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to about 0° C.
|
|
Type
|
ADDITION
|
|
Details
|
treated with 2 L of water and 2 L of 1 N hydrochloric acid
|
|
Type
|
ADDITION
|
|
Details
|
Methyl t-butyl ether (2 L) was added
|
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with 2×1 L of methyl t-butyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with saturated Na2S2O3 (1.2 L), brine (1.2 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the thick slurry was diluted with hexane (1 L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled with an ice/water bath for ca. 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuum
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |